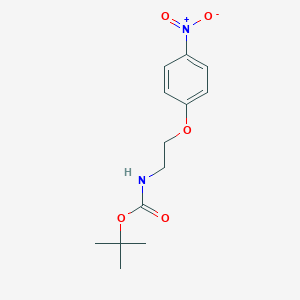

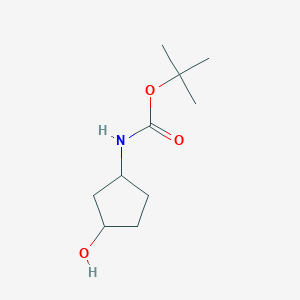

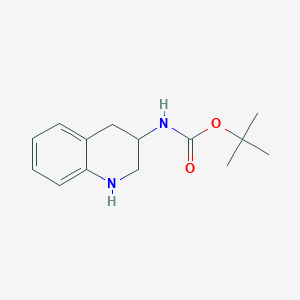

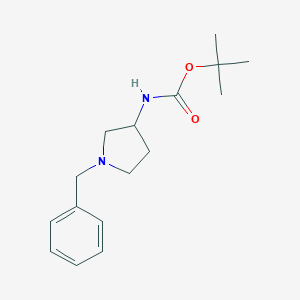

tert-Butyl (3-hydroxycyclopentyl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

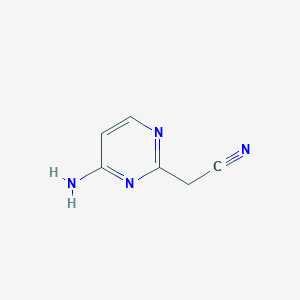

The compound tert-butyl (3-hydroxycyclopentyl)carbamate is a significant intermediate in the synthesis of various biologically active molecules. It is particularly important for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, as demonstrated by its crystal structure confirming the relative substitution of the cyclopentane ring .

Synthesis Analysis

The synthesis of tert-butyl (3-hydroxycyclopentyl)carbamate and related compounds involves multiple steps, including esterification, protection of functional groups, and carbamate formation. For instance, tert-butyl N-hydroxycarbamate can be prepared from aldehydes in a methanol-water mixture using sodium benzenesulfinate and formic acid . Additionally, the synthesis of related compounds such as tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylates from readily available starting materials has been reported, demonstrating the versatility of tert-butyl carbamates in organic synthesis .

Molecular Structure Analysis

The molecular structure of tert-butyl (3-hydroxycyclopentyl)carbamate has been elucidated through crystallography, revealing the stereochemistry and substitution pattern of the cyclopentane ring, which is crucial for the synthesis of carbocyclic nucleotide analogues .

Chemical Reactions Analysis

Tert-butyl carbamates are versatile intermediates that can undergo various chemical transformations. They can behave as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines . Additionally, they can be used in the synthesis of unnatural amino acids , pyrrole-3-carboxylic acids , and potent CCR2 antagonists . The use of tert-butyldimethylsilyl carbamate for stereoselective construction of amino hydroxyl systems has also been demonstrated .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of tert-butyl (3-hydroxycyclopentyl)carbamate are not detailed in the provided papers, the general properties of tert-butyl carbamates can be inferred. They are typically solid compounds that can be isolated and purified through various chromatographic techniques. Their stability under different conditions is essential for their utility as intermediates in organic synthesis.

Relevant Case Studies

Case studies involving tert-butyl carbamates include the synthesis of macrocyclic Tyk2 inhibitors , the construction of carbocyclic analogues of 2′-deoxyribonucleotides , and the synthesis of intermediates for natural products with cytotoxic activity . These studies highlight the importance of tert-butyl carbamates in medicinal chemistry and drug discovery.

Aplicaciones Científicas De Investigación

Environmental Occurrence and Fate of Synthetic Phenolic Antioxidants

Synthetic Phenolic Antioxidants (SPAs), including compounds like tert-butyl (3-hydroxycyclopentyl)carbamate, have widespread industrial and commercial applications, leading to their presence in various environmental matrices. These compounds, due to their antioxidant properties, are used to retard oxidative reactions and prolong the shelf life of products. Recent studies highlight their detection in indoor dust, outdoor air particulates, sea sediment, and river water, along with human exposure through food intake, dust ingestion, and personal care products. The toxicological assessments suggest potential hepatic toxicity, endocrine-disrupting effects, and carcinogenic risks associated with some SPAs. Future research directions emphasize investigating novel SPAs with lower toxicity and environmental footprint (Liu & Mabury, 2020).

Decomposition of Methyl Tert-Butyl Ether by Adding Hydrogen

Research on the decomposition of Methyl tert-butyl ether (MTBE), a closely related compound, by adding hydrogen in a cold plasma reactor, offers insights into the degradation of similar compounds. This study demonstrates the feasibility of using radio frequency (RF) plasma reactors for the decomposition and conversion of MTBE, potentially applicable to tert-butyl (3-hydroxycyclopentyl)carbamate for environmental remediation purposes. The efficiency of decomposition increases with input power, suggesting an alternative method for converting such compounds into less harmful substances (Hsieh et al., 2011).

Biodegradation and Fate in Soil and Groundwater

The biodegradation and fate of ethyl tert-butyl ether (ETBE), another compound related to tert-butyl (3-hydroxycyclopentyl)carbamate, in soil and groundwater highlight microbial capabilities to degrade such compounds under aerobic conditions. This suggests potential microbial pathways that might also apply to the biodegradation of tert-butyl (3-hydroxycyclopentyl)carbamate, emphasizing the importance of understanding environmental behaviors and microbial interactions for effective bioremediation strategies (Thornton et al., 2020).

Structure-Metabolism Relationships in Carbamates

A review on the structure-metabolism relationships of carbamates, including tert-butyl (3-hydroxycyclopentyl)carbamate, reveals how molecular structures influence metabolic stability and degradation. This knowledge is crucial for designing carbamate compounds with desired stability and efficacy for various applications, potentially guiding the development of new compounds with minimized environmental and health risks (Vacondio et al., 2010).

Review of MTBE Biodegradation and Bioremediation

Similar to MTBE, tert-butyl (3-hydroxycyclopentyl)carbamate's environmental impact and remediation strategies are of interest. Studies demonstrate MTBE's biotransformation and complete mineralization under aerobic conditions, providing a framework for understanding how related compounds might be addressed in environmental cleanup efforts. The potential for natural anaerobic transformation suggests avenues for bioremediation techniques applicable to a range of compounds, including tert-butyl (3-hydroxycyclopentyl)carbamate (Fiorenza & Rifai, 2003).

Safety And Hazards

The compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding inhalation and contact with skin and eyes .

Propiedades

IUPAC Name |

tert-butyl N-(3-hydroxycyclopentyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-7-4-5-8(12)6-7/h7-8,12H,4-6H2,1-3H3,(H,11,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBUKINULYZANSP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(C1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (3-hydroxycyclopentyl)carbamate | |

CAS RN |

207729-04-2 |

Source

|

| Record name | rac-tert-butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

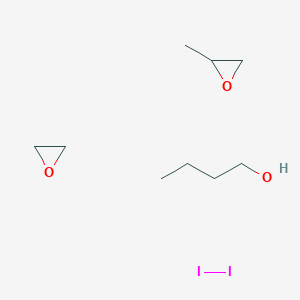

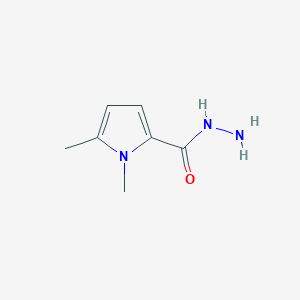

![tert-butyl (1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-ylcarbamate](/img/structure/B152962.png)